

# An In-depth Technical Guide to 2-Bromobutanamide

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Compound of Interest		
Compound Name:	2-Bromobutanamide	
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### **Abstract**

**2-Bromobutanamide** is a halogenated amide of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, featuring both an amide group and a reactive bromine atom at the  $\alpha$ -carbon, makes it a versatile building block for the synthesis of a wide range of more complex molecules, including functionalized amino acids and potential therapeutic agents. This document provides a comprehensive overview of **2-bromobutanamide**, including its chemical identity, physicochemical properties, established synthesis protocols, key chemical reactions, and applications in drug discovery and development.

# **Chemical Identity and Nomenclature**

- **2-Bromobutanamide** is an organic compound whose structure consists of a four-carbon chain with an amide group at the primary carbon and a bromine atom at the adjacent (alpha) carbon. [1][2]
- IUPAC Name: **2-bromobutanamide**[3]
- Synonyms: α-bromo-n-butyramide, bromobutyramide[4]
- CAS Number: 5398-24-3[1][2][3]



Molecular Formula: C<sub>4</sub>H<sub>8</sub>BrNO[1][2][3]

The core structure's significance lies in the electrophilic nature of the  $\alpha$ -carbon, which is bonded to the electron-withdrawing bromine atom. This makes the compound highly susceptible to nucleophilic substitution reactions, with the bromide ion being an excellent leaving group.[1]

## **Physicochemical and Spectroscopic Data**

The physical and spectroscopic properties of **2-bromobutanamide** are crucial for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties of 2-Bromobutanamide

Property	Value	Source
Molecular Weight	166.02 g/mol	[1][3]
Melting Point	112-113 °C	[1]
Boiling Point	250.2 °C at 760 mmHg	[1][5]
Density	1.524 g/cm <sup>3</sup>	[5]
Flash Point	105.1 °C	[5]
Appearance	Colorless to pale yellow solid or liquid	[2]
Solubility	Soluble in polar solvents like water and alcohols	[2]

Spectroscopic Profile: While a complete, publicly available, peer-reviewed set of spectra (¹H NMR, ¹³C NMR, IR, MS) is not readily compiled in single sources, the expected spectral characteristics can be inferred from its structure. Key data points are available across various chemical databases.

• Mass Spectrometry: The compound's monoisotopic mass is 164.97893 Da.[3][6] The mass spectrum would be characterized by the isotopic pattern of bromine (<sup>79</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio).



- Infrared (IR) Spectroscopy: Expected peaks would include N-H stretching for the primary amide, a strong C=O (carbonyl) stretch, and C-Br stretching.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - ¹H NMR: Would show signals corresponding to the CH₃ group of the ethyl chain, the CH₂ group, the CH group bonded to bromine, and the NH₂ protons of the amide.
  - <sup>13</sup>C NMR: Would display four distinct carbon signals corresponding to the methyl, methylene, α-carbon (bonded to Br), and carbonyl carbon.

## **Synthesis of 2-Bromobutanamide**

The primary synthetic route to **2-bromobutanamide** involves the amidation of 2-bromobutyric acid.[1] This is typically a two-step process designed for high efficiency and purity.[1]

This procedure details the conversion of 2-bromobutyric acid into **2-bromobutanamide** via an acyl chloride intermediate.[1][7]

#### Step 1: Formation of 2-Bromobutyryl Chloride

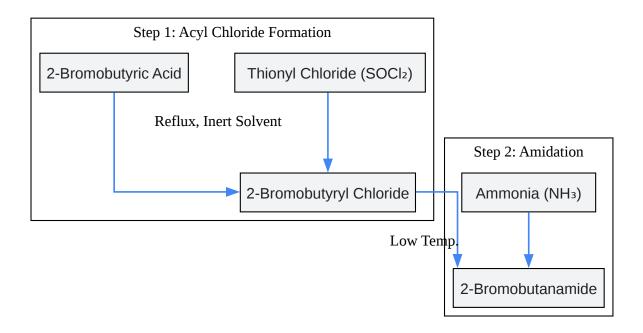
- In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 2-bromobutanoic acid (1.0 eq).[7]
- Slowly add thionyl chloride (SOCl<sub>2</sub>) (1.1 eq) to the flask. This reaction is typically performed in an inert solvent.[1][7]
- Heat the mixture at reflux for approximately 2 hours. The byproducts, sulfur dioxide (SO<sub>2</sub>)
  and hydrogen chloride (HCl), are conveniently removed as gases.[1][7]
- After cooling, the excess thionyl chloride can be removed by distillation, yielding the crude 2bromobutyryl chloride intermediate.

#### Step 2: Amidation of 2-Bromobutyryl Chloride

Cool the crude 2-bromobutyryl chloride in an ice bath.



- Slowly and carefully add the acyl chloride to a beaker containing a stirred, ice-cold concentrated ammonia solution.[7] This is a nucleophilic acyl substitution reaction.[1]
- The amidation is often conducted at controlled low temperatures (-5°C to 20°C) to minimize side reactions.[1]
- 2-Bromobutanamide will precipitate as a solid.[7]
- Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[7]
- Dry the final product. Yields for this method have been reported as high as 89.2%.[1]



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Caption: Synthesis workflow for **2-bromobutanamide**.

# **Chemical Reactivity and Applications**

The reactivity of **2-bromobutanamide** is dominated by the bromine atom at the  $\alpha$ -position, making it a valuable precursor in various synthetic pathways.



The carbon-bromine bond is susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. This  $S_n2$ -type reaction is fundamental to its utility.[1]

• Synthesis of Amino Acid Derivatives: A significant reaction is the displacement of bromine with ammonia to produce DL-2-aminobutanamide.[1] This product is a racemic mixture and serves as a crucial intermediate for synthesizing novel and chiral amino acids, which have applications in neurological research.[1]



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Caption: Key nucleophilic substitution pathway.

- **2-Bromobutanamide** and its derivatives are important scaffolds in medicinal chemistry.
- Precursor for Active Pharmaceutical Ingredients (APIs): It is a known intermediate in the synthesis of certain pharmaceuticals. For example, its derivative DL-2-aminobutanamide is a key intermediate for the anticonvulsant drug Levetiracetam.[1]
- Neurological Research: Derivatives are used to develop inhibitors for GABA transporters,
   which is a key area of focus for treating neurological disorders.[1]
- Pain Management: Certain N-benzyl-2-bromobutanamide derivatives have demonstrated antinociceptive (pain-reducing) properties in preclinical models of neuropathic pain without causing significant motor impairment.[1]
- Proteomics: The compound's ability to modify proteins makes it a useful tool in proteomics research for studying protein interactions and functions.[1]

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-bromobutanamide** is associated with several hazards.

Table 2: GHS Hazard Statements for 2-Bromobutanamide



Hazard Code	Statement	Class
H302	Harmful if swallowed	Acute Toxicity, Oral (Category 4)
H315	Causes skin irritation	Skin Irritation (Category 2)
H319	Causes serious eye irritation	Eye Irritation (Category 2A)
H335	May cause respiratory irritation	Specific Target Organ Toxicity, Single Exposure (Category 3)

### Source:[3]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.

### Conclusion

**2-Bromobutanamide** is a foundational building block in synthetic organic chemistry with demonstrated value in the field of drug development. Its straightforward synthesis and versatile reactivity allow for the creation of diverse molecular structures, particularly  $\alpha$ -substituted amides and amino acids. For researchers in medicinal chemistry, understanding the properties and reaction protocols of **2-bromobutanamide** is essential for leveraging its potential in the design and synthesis of novel therapeutic agents and research tools.

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